molecular formula C5H5N5O B15246182 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B15246182
M. Wt: 151.13 g/mol
InChI Key: YQXUSXXXDWIXMT-UHFFFAOYSA-N
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Description

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific arrangement of nitrogen atoms within the triazole and pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-amino-1H-triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2

InChI Key

YQXUSXXXDWIXMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC1=O)C=NN2)N

Origin of Product

United States

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